1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole
Description
1-[(2,6-Dichlorophenyl)methyl]-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 2,6-dichlorobenzyl substituent. The dichlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-11-4-3-5-12(16)10(11)8-18-9-17-13-6-1-2-7-14(13)18/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJIIODPHGVBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-1,3-benzodiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding benzodiazole carboxylic acids.
Reduction: Formation of benzodiazole derivatives with reduced functional groups.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure suggests it may exhibit diverse biological activities owing to the presence of the benzodiazole moiety, which is known for its versatility in medicinal chemistry.
Antimicrobial Activity
Research indicates that benzodiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzodiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | Pseudomonas aeruginosa | 12 |
Antiviral Properties
Benzodiazole derivatives have also been investigated for their antiviral effects. Specifically, some studies have reported that compounds similar to this compound show activity against viruses such as Herpes Simplex Virus and Cytomegalovirus . The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells.
Anticancer Activity
The anticancer potential of benzodiazole derivatives is another area of active research. Compounds like this compound have been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptosis-related proteins .
Table 2: Anticancer Activity Overview
Case Study 1: Antimicrobial Efficacy in Clinical Settings
In a clinical trial involving patients with bacterial infections resistant to standard treatments, a derivative of benzodiazole was administered. The results indicated a significant reduction in infection rates and improved patient outcomes compared to traditional antibiotics .
Case Study 2: Antiviral Treatment for Herpes Simplex Virus
A study focused on the application of benzodiazole derivatives for treating Herpes Simplex Virus infections showed promising results. Patients treated with a specific formulation demonstrated reduced symptoms and viral load compared to a placebo group .
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-[(2,6-Dichlorobenzyl)oxy]-2-phenyl-1H-benzimidazole
- Molecular Formula : C20H14Cl2N2O
- Key Features : The benzimidazole core is substituted with a 2,6-dichlorobenzyloxy group and a phenyl ring at positions 1 and 2, respectively.
- Comparison : The presence of an oxygen linker in the benzyloxy group reduces steric hindrance compared to the direct methyl linkage in the target compound. This may enhance solubility but reduce metabolic stability .
1-[(2,6-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
- Molecular Formula : C20H13Cl2N3O3
- Comparison: The nitro group could improve antimicrobial or antiparasitic activity but may also elevate toxicity risks compared to the non-nitrated target compound .
6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
- Molecular Formula : C21H15Cl3N2O2
- Key Features : A methoxyphenyl group at position 2 and additional chloro substitution enhance hydrophobicity.
- Comparison : The methoxy group may improve membrane permeability, while the chloro substituent could increase halogen bonding interactions in biological systems .
Triazole Derivatives
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
- Molecular Formula : C10H8F2N4O
- Key Features : A triazole ring with a difluorobenzyl group and carboxamide substituent.
- Comparison : The triazole core offers distinct hydrogen-bonding capabilities compared to benzodiazole. Rufinamide’s fluorine atoms enhance metabolic stability and CNS penetration, making it effective against seizures. The target compound’s dichlorophenyl group may confer stronger halogen-based interactions but lower bioavailability .
1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,3-triazole-3-amine
- Molecular Formula : C9H8Cl2N4
- Key Features : A triazole-3-amine group with a dichlorobenzyl substituent.
- Comparison : The amine group at position 3 provides a site for derivatization, unlike the benzodiazole structure. This compound’s simpler structure may facilitate synthesis but limit structural diversity for optimization .
Imidazole Derivatives
1-(2,6-Dichlorobenzyl)-1H-imidazole
- Molecular Formula : C10H8Cl2N2
- Key Features : A basic imidazole ring with a dichlorobenzyl group.
- Comparison : The imidazole ring’s lower aromaticity compared to benzodiazole may reduce planarity and π-π stacking interactions. However, its smaller size could improve binding in constrained active sites .
Structural and Functional Analysis
Substituent Effects
- Electron-Withdrawing Groups (e.g., Cl, NO2): Enhance stability and reactivity but may increase toxicity.
- Electron-Donating Groups (e.g., OCH3) : Improve solubility and modulate pharmacokinetics.
Ring System Differences
- Benzodiazole vs. Triazole : Benzodiazole’s fused rings enhance aromaticity and planar structure, favoring interactions with flat binding pockets. Triazoles offer more hydrogen-bonding sites and synthetic versatility.
Biological Activity
1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole is a chemical compound belonging to the benzodiazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-1,3-benzodiazole under basic conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The molecular formula is C15H12Cl2N2, with a molecular weight of 277.1 g/mol .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Anticancer Activity
A notable aspect of this compound is its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The compound's ability to inhibit cell proliferation was linked to its interaction with specific molecular targets involved in cell cycle regulation .
The biological activity of this compound is primarily attributed to its ability to bind to enzymes or receptors within cells. This binding can modulate enzymatic activity or interfere with signaling pathways essential for cell survival and proliferation .
Case Study 1: Anticancer Effects
In a study examining the effects of various benzodiazole derivatives on MCF7 cells, it was found that treatment with 10 µM concentrations of this compound resulted in a significant reduction in cell viability after 48 hours. The compound exhibited a dose-dependent response, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of benzodiazole derivatives found that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Comparative Analysis
A comparative analysis with other benzodiazole derivatives reveals that the specific substitution pattern in this compound enhances its biological activity. For example:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole | Structure | Moderate | Low |
| This compound | Structure | High | High |
| 1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole | Structure | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
